molecular formula C6H3ClF3NO2S B168705 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride CAS No. 104040-75-7

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B168705
CAS No.: 104040-75-7
M. Wt: 245.61 g/mol
InChI Key: XIEXICQWCSLBBZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile or oxidizing agent used. For example, reaction with an amine would yield a sulfonamide derivative .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized compounds for pharmaceutical and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEXICQWCSLBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552367
Record name 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104040-75-7
Record name 3-(Trifluoromethyl)-2-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104040-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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